N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-cyano-1-(4-fluorophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQWAKNYIJAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Chemical Reactions Analysis
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyanoacetamide exhibit significant antibacterial properties. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising inhibition zones comparable to standard antibiotics like ampicillin .
Case Study: Synthesis and Evaluation
A study focused on the synthesis of various cyanoacetamide derivatives used microwave-assisted Knoevenagel condensation. The derivatives were characterized using FTIR and NMR spectroscopy, followed by in vitro testing against bacterial strains such as Staphylococcus aureus and Salmonella typhi. One derivative exhibited a binding energy of -7.7 kcal/mol with Staphylococcus aureus, indicating strong antimicrobial potential .
Pharmacological Applications
Anti-inflammatory Properties
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide and its analogs have been investigated for their anti-inflammatory effects. In one study, compounds derived from benzimidazole exhibited notable anti-inflammatory activity, with some derivatives showing significant reductions in edema compared to standard treatments like diclofenac .
Table: Summary of Anti-inflammatory Activity
| Compound | % Reduction in Edema | Standard Comparison |
|---|---|---|
| Compound A | 92.7% | Diclofenac (78.95%) |
| Compound B | 74.17% | Indomethacin (57.79%) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research has shown that modifications in the fluorine substitution pattern can significantly influence biological activity. For example, variations in the phenyl ring can enhance binding affinity to target proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-fluorophenyl group in the target compound distinguishes it from analogs with alternative halogen or functional group substitutions:
| Compound Name | CAS | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| N-{1-cyano-1-[(4-chlorophenyl)methyl]ethyl}acetamide | 2059937-38-9 | 4-chlorophenyl | C₁₂H₁₃ClN₂O | Cyano, acetamide, chlorophenyl |
| N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide | 2060044-27-9 | 2-fluorophenyl | C₁₂H₁₃FN₂O | Cyano, acetamide, fluorophenyl |
| N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide | 31915-39-6 | 4-methoxyphenyl | C₁₃H₁₆N₂O₂ | Cyano, acetamide, methoxyphenyl |
Comparison with Non-Cyano Acetamides
Compounds lacking the cyano group but retaining the fluorophenyl moiety demonstrate divergent properties:
- 2-Chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide (CAS: 1184038-16-1): Formula: C₁₂H₁₅ClFNO Features a chloroacetamide backbone instead of cyano, likely increasing electrophilicity and reactivity toward nucleophiles .
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (from Patent EP3348550A1): Incorporates a benzothiazole ring, suggesting applications in kinase inhibition or antimicrobial agents, unlike the cyano-fluorophenyl acetamide .
Stereochemical Variants
highlights stereoisomers such as N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide (CAS: 643761-85-7). Chirality can critically impact pharmacokinetics; however, the target compound’s stereochemical configuration is unspecified in available data .
Physicochemical and Toxicological Profiles
- Physical Properties: The cyano group in the target compound may enhance polarity compared to non-cyano analogs, affecting solubility (e.g., logP) .
- Toxicity: Limited data exist for cyanoacetamides. notes that 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) lacks thorough toxicological studies, implying similar gaps for the target compound .
Biological Activity
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The presence of the cyano group allows for strong interactions with biological macromolecules, which can significantly influence their function and activity.
The biological activity of this compound is primarily attributed to its structural components:
- Cyano Group : This group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds, which are crucial in drug interactions.
- Fluorophenyl Group : The fluorine atom enhances the lipophilicity and stability of the compound, potentially improving its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These findings suggest that modifications to the phenyl ring can enhance antibacterial activity, with electron-donating and electron-withdrawing groups playing significant roles .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity against several strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 40 |
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can lead to variations in antifungal potency .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating various derivatives of acetamides, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics. This suggests its potential role as a lead compound in antibiotic development .
Case Study 2: Antifungal Activity
A comprehensive evaluation of synthesized alkaloids revealed that this compound exhibited notable antifungal effects against Candida species. The study emphasized the importance of structural modifications in enhancing antifungal properties, indicating that this compound could serve as a scaffold for further drug design efforts .
Q & A
Q. What are the recommended synthetic routes for N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-fluorobenzyl-substituted ethylamine intermediate. Key steps include:
- Cyanoethylation : Reacting the intermediate with acrylonitrile under controlled pH (e.g., 8–9) to introduce the cyano group.
- Acetylation : Treating the product with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
- Optimization : Reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., DMAP for acetylation) significantly impact yield and purity. DOE (Design of Experiments) approaches are recommended to balance variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 2.05 ppm (acetamide methyl group), δ 4.3–4.5 ppm (methylene adjacent to the cyano group), and aromatic protons from the 4-fluorophenyl ring (δ 7.0–7.4 ppm, split due to fluorine coupling) .
- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and cyano carbon (δ ~120 ppm) .
- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution patterns or cyano group positioning) influence biological activity and selectivity?
- Methodological Answer :
- Fluorophenyl Modifications :
- Para- vs. ortho-substitution : Para-fluorine (as in the parent compound) enhances metabolic stability and hydrophobic interactions with targets, while ortho-substitution may sterically hinder binding .
- Comparative assays : Use SAR (Structure-Activity Relationship) studies with analogs (e.g., 4-chloro or 4-methylphenyl derivatives) to assess potency shifts in enzyme inhibition assays .
- Cyano Group Effects :
- Replace the cyano group with carboxyl or amide moieties to evaluate changes in solubility and target affinity.
- Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or proteases .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., ELISA for cytokine inhibition and MTT for cytotoxicity) to distinguish target-specific effects from off-target toxicity .
- Purity Analysis : Contradictions may arise from impurities. Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts .
- Meta-Analysis : Systematically compare studies for differences in cell lines (e.g., HEK-293 vs. HeLa), dosing protocols, or solvent systems (DMSO vs. aqueous buffers) .
Q. How can researchers design experiments to probe the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified enzymes (e.g., cyclooxygenase-2) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to estimate binding constants .
- Molecular Dynamics Simulations : Use tools like GROMACS to model interactions over nanoseconds, identifying key residues (e.g., hydrophobic pockets accommodating the fluorophenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
